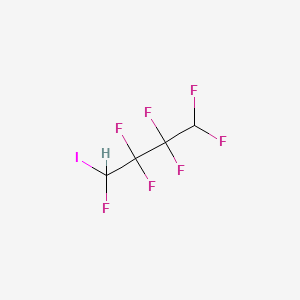

1,1,2,2,3,3,4-Heptafluoro-4-iodobutane

Description

Historical Development of Perfluoroalkyl Iodides within Organofluorine Chemistry

The journey of organofluorine chemistry began in the late 1930s, leading to the commercial production of various per- and polyfluoroalkyl substances (PFAS) by the 1950s. itrcweb.orgitrcweb.org The remarkable stability of the carbon-fluorine bond, the strongest single bond in organic chemistry, is central to the unique properties of these compounds. nih.gov Early manufacturing relied on two primary methods: electrochemical fluorination (ECF) and fluorotelomerization. itrcweb.orgitrcweb.org

The synthesis of perfluoroalkyl iodides (PFAIs) became a critical advancement, providing a versatile entry point for the introduction of perfluoroalkyl chains into other molecules. A key industrial method for producing PFAIs is the telomerization of tetrafluoroethylene (B6358150) (TFE) with a perfluoroalkyl iodide telogen, such as pentafluoroethyl iodide. google.com This process allows for the creation of longer-chain PFAIs. google.com Over the years, various methods have been developed to synthesize these compounds, including the reaction of perfluorinated compounds containing a carbon-carbon double bond with iodine monochloride (ICl) in a hydrogen fluoride (B91410) (HF) solvent. google.com Another approach involves a two-step, one-pot synthesis from perfluoroalkyl chlorides via a sulfinatodehalogenation reaction. researchgate.net These developments have made a wide range of PFAIs accessible for research and industrial applications. researchgate.net

Significance of Perfluoroalkyl Iodides in Chemical Research

Perfluoroalkyl iodides are highly significant in chemical research primarily due to the reactivity of the carbon-iodine (C-I) bond. nbinno.com This bond is relatively weak and susceptible to cleavage, which generates reactive perfluoroalkyl radicals. nbinno.com This reactivity makes PFAIs invaluable building blocks for synthesizing a diverse array of complex fluorinated molecules. nbinno.comnbinno.com

The unique properties of the perfluorinated chain—such as high thermal and chemical stability, low surface energy, and both hydrophobic (water-repelling) and oleophobic (oil-repelling) characteristics—make these compounds desirable for numerous advanced applications. nih.govnbinno.com The terminal iodine atom acts as a functional "handle," allowing chemists to attach these stable perfluoroalkyl segments to various substrates or incorporate them into larger molecular structures. nbinno.com

Key applications stemming from this chemistry include:

Material Science : PFAIs are used in surface modification to create superhydrophobic or oleophobic surfaces. They are also integral to synthesizing fluorinated surfactants and polymers with unique dielectric properties for use in advanced coatings, lubricants, and electronics. nbinno.comrsc.org

Organic Synthesis : They serve as key intermediates in the synthesis of specialty fluorinated chemicals. nbinno.com The generation of perfluoroalkyl radicals from PFAIs enables a variety of chemical transformations, including C-H functionalization, without the need for expensive or toxic metal catalysts. nbinno.com These reactions can often be carried out under mild conditions. nbinno.com

Pharmaceuticals and Agrochemicals : The introduction of perfluoroalkyl groups can significantly alter the biological properties of a molecule, enhancing its efficacy or stability. PFAIs are crucial reagents for developing novel drug candidates and advanced agrochemicals. nbinno.com

Overview of Research Trajectories for Heptafluoroiodobutane

Research involving 1,1,2,2,3,3,4-heptafluoro-4-iodobutane and its isomers focuses on leveraging its properties as a fluorinated building block. While specific studies on this exact isomer are not extensively detailed in broad literature, its research trajectory aligns with that of other short-chain PFAIs. The primary area of investigation is its use as a synthetic intermediate.

The reactivity of the C-I bond is central to its utility. Like other PFAIs, it can undergo free-radical reactions, making it a precursor for adding the heptafluorobutyl group to other molecules. researchgate.net For example, PFAIs are known to add across alkenes and alkynes, a fundamental reaction in organofluorine synthesis. researchgate.net

The physical and chemical properties of this compound are foundational to its application in research.

Table 1: Physical and Chemical Properties of 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane (Note: Data is for the isomer 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane, as it is more commonly documented)

| Property | Value |

| Molecular Formula | C4H2F7I |

| Molecular Weight | 310.95 g/mol |

| Appearance | Clear colorless to pink liquid |

| Refractive Index | 1.3600-1.3660 @20°C |

| CAS Number | 374-98-1 |

Source: Thermo Fisher Scientific thermofisher.com

Research efforts are also directed towards the synthesis of such compounds. For instance, the synthesis of 1,1,1,2,2-pentafluoro-4-iodobutane (B31843) can be achieved via the reaction of ethylene (B1197577) and iodopentafluoroethane, illustrating a general strategy for creating partially fluorinated alkyl iodides. chemicalbook.com The investigation into compounds like heptafluorobutene, an unsaturated analog, provides insight into the atmospheric chemistry and degradation pathways of related fluorinated butanes, which is an associated area of environmental research. nih.gov

Ultimately, the research trajectory for this compound is driven by its potential as a reagent to create more complex molecules for applications in materials science, agriculture, and medicine, capitalizing on the unique and potent effects of fluorine incorporation.

Structure

3D Structure

Properties

CAS No. |

90015-83-1 |

|---|---|

Molecular Formula |

C4H2F7I |

Molecular Weight |

309.95 g/mol |

IUPAC Name |

1,1,2,2,3,3,4-heptafluoro-4-iodobutane |

InChI |

InChI=1S/C4H2F7I/c5-1(6)3(8,9)4(10,11)2(7)12/h1-2H |

InChI Key |

ADPZATDHCHHAIL-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(F)I)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Nomenclature and Structural Considerations of Heptafluoroiodobutane

Systematic IUPAC Nomenclature of Fluorinated Butane (B89635) Derivatives

The systematic naming of organic compounds is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). nih.gov For halogenated alkanes, the nomenclature involves identifying the longest continuous carbon chain as the parent alkane and treating the halogen atoms as substituents. researchgate.net

The IUPAC naming convention for fluorinated butane derivatives follows a clear set of principles:

Parent Chain Identification : The longest carbon chain determines the base name of the alkane. In the case of 1,1,2,2,3,3,4-heptafluoro-4-iodobutane, the parent chain consists of four carbon atoms, hence the root name "-butane".

Numbering of the Carbon Chain : The carbon chain is numbered to assign the lowest possible locants (numbers) to the substituents. chemistrysteps.com When multiple types of halogens are present, the numbering is decided by giving the lowest number to the substituent that appears first at a point of difference. nih.gov

Alphabetical Listing of Substituents : The names of the halogen substituents (fluoro, chloro, bromo, iodo) are listed in alphabetical order, irrespective of their locants. researchgate.net

Use of Prefixes : Numerical prefixes (di-, tri-, tetra-, etc.) are used to indicate the presence of multiple identical substituents. These prefixes are not considered when alphabetizing the substituent names. researchgate.net

Applying these rules to the compound , the name is constructed as follows:

The parent alkane is butane.

There are seven fluorine atoms and one iodine atom.

Numbering from the end that gives the iodine atom the lower number would not be correct as it would result in higher numbers for the fluorine atoms. The correct numbering starts from the other end to give the fluorine atoms the lowest possible locants.

The substituents are "fluoro" and "iodo". Alphabetically, "fluoro" comes before "iodo".

The locants for the seven fluorine atoms are 1, 1, 2, 2, 3, 3, and 4. The locant for the iodine atom is 4.

Combining these elements, the systematic IUPAC name is This compound .

Structural Isomerism within the Heptafluoroiodobutane Framework

Structural isomers, or constitutional isomers, are molecules that share the same molecular formula but have different structural arrangements of atoms. researchgate.net For the molecular formula C4H2F7I, several structural isomers are possible, arising from different placements of the fluorine and iodine atoms along the four-carbon butane chain.

The primary types of structural isomerism applicable to heptafluoroiodobutane are:

Chain Isomerism : This would involve a branched carbon skeleton (isobutane) instead of a straight chain (n-butane).

Positional Isomerism : This involves different positions of the fluorine and iodine atoms on the same carbon skeleton.

Considering the n-butane framework, numerous positional isomers can be conceptualized by rearranging the seven fluorine atoms and one iodine atom. The stability and existence of these theoretical isomers would depend on various factors, including steric hindrance and bond energies.

Interactive Table of Potential Structural Isomers of C4H2F7I (n-butane skeleton)

| IUPAC Name | Position of Iodine | Positions of Fluorine Atoms |

| 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane | 4 | 1,1,1,2,2,3,3 |

| 1,1,1,2,2,3,4-Heptafluoro-3-iodobutane | 3 | 1,1,1,2,2,3,4 |

| 1,1,1,2,2,4,4-Heptafluoro-3-iodobutane | 3 | 1,1,1,2,2,4,4 |

| 1,1,1,2,3,3,4-Heptafluoro-2-iodobutane | 2 | 1,1,1,2,3,3,4 |

| This compound | 4 | 1,1,2,2,3,3,4 |

Stereochemical Aspects of Heptafluoroiodobutane and its Derivatives

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.

Erythro- and Threo-Forms in Related Heptafluoroiodobutane Adducts

The terms erythro and threo are used to describe the relative stereochemistry of two adjacent chiral centers. chemistrysteps.com In a Fischer projection, if two identical or similar substituents on adjacent chiral carbons are on the same side, the diastereomer is referred to as erythro. If they are on opposite sides, it is the threo diastereomer. chemistrysteps.com

The formation of such diastereomers is relevant in the context of reactions involving heptafluoroiodobutane or similar perfluoroalkyl iodides. For instance, the photoinduced addition of perfluoroalkyl iodides to acrylic acid derivatives bearing a chiral auxiliary can lead to the formation of diastereomeric products. acs.org In these reactions, the attack of the perfluoroalkyl radical on the double bond creates two new stereocenters. The relative orientation of the substituents on these newly formed chiral centers determines whether the product is the erythro or threo isomer.

The diastereoselectivity of such reactions, meaning the preference for the formation of one diastereomer over the other, is influenced by the steric and electronic properties of the reactants and the reaction conditions. acs.org

Conformational Analysis of Heptafluoroiodobutane Analogues

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For fluorinated alkanes, conformational preferences can be significantly different from their non-fluorinated counterparts.

A key phenomenon in fluorinated systems is the gauche effect , where a gauche conformation (a dihedral angle of approximately 60°) is more stable than the anti conformation (a dihedral angle of 180°). wikipedia.org This effect is attributed to electronic factors, such as hyperconjugation, where there is a stabilizing interaction between the C-H σ bonding orbital and the C-F σ* antibonding orbital in the gauche arrangement. wikipedia.org

For perfluorinated alkanes, such as perfluoro-n-butane, computational studies have shown a preference for helical conformations, which is a result of the interplay between steric repulsion of the fluorine atoms and electronic effects. acs.org The analysis of perfluoro-n-butane has identified gauche, ortho, and anti conformers, with the gauche and ortho forms being close in energy and more stable than the anti conformer. acs.org

In the case of this compound, the conformational landscape will be influenced by rotations around the C-C single bonds. The large size of the iodine atom compared to fluorine will introduce additional steric considerations. The rotational barriers, which are the energy required to rotate around a single bond, are expected to be influenced by the bulky and highly electronegative fluorine substituents. Studies on related compounds, such as nonafluorobutane-1-sulfonamides, have shown unusually high rotational barriers due to the electronic effects of the perfluorobutyl group. researchgate.net

The conformational preferences of heptafluoroiodobutane analogues will therefore be a complex interplay of steric repulsions between the fluorine and iodine atoms and the electronic interactions characteristic of highly fluorinated systems.

Interactive Table of Key Conformational Parameters in Fluorinated Alkanes

| Molecule | Dihedral Angle of Interest | Preferred Conformation | Reference |

| 1,2-Difluoroethane | F-C-C-F | Gauche | wikipedia.org |

| Perfluoro-n-butane | Central C-C-C-C | Gauche/Ortho | acs.org |

Synthetic Methodologies for Heptafluoroiodobutane

Telomerization Reactions as a Primary Synthetic Route

Telomerization is a significant industrial process for manufacturing perfluoroalkyl substances, including heptafluoroiodobutane. researchgate.net This process involves the reaction of a "telogen" with a "taxogen" to form a mixture of adducts, known as telomers. researchgate.netwikipedia.org In this context, the synthesis yields a mixture of perfluoroalkyl iodides with varying chain lengths. researchgate.net

In the synthesis of heptafluoroiodobutane via telomerization, specific reactants are chosen for their roles in building the carbon chain. The taxogen is the monomeric unit that adds sequentially to the growing chain. researchgate.netwikipedia.org For the production of this and related compounds, tetrafluoroethylene (B6358150) (TFE) is the designated taxogen. researchgate.netwikipedia.org Each addition of a TFE molecule incorporates a -CF₂CF₂- unit into the product. researchgate.net

Table 1: Key Reactants in Telomerization

| Role | Compound | Chemical Formula |

|---|---|---|

| Taxogen | Tetrafluoroethylene | C₂F₄ (F₂C=CF₂) |

The telogen is the molecule that provides the initial and terminal groups of the telomer chain and also acts as a chain-transfer agent. researchgate.netwikipedia.org In this process, a perfluoroalkyl iodide (PFAI), such as pentafluoroethyl iodide (C₂F₅I), serves as the telogen. researchgate.net The reaction is initiated by the cleavage of the carbon-iodine bond in the telogen, which then adds across the double bond of the tetrafluoroethylene (taxogen). wikipedia.org This process forms a new, longer-chain perfluoroalkyl iodide. researchgate.netwikipedia.org The efficiency of the perfluoroalkyl iodide as a chain-transfer agent is crucial for controlling the molecular weight of the products. acs.org A reported average chain-transfer constant for this type of reaction is 0.5 ± 0.2. acs.org

The distribution of telomer chain lengths in the final product mixture is highly dependent on the reaction conditions. wikipedia.org By carefully controlling these parameters, the synthesis can be optimized to preferably produce specific telomers, such as the eight-carbon cotelomer iodide when ethylene (B1197577) is also present. daneshyari.com Key parameters that can be adjusted to influence the selectivity of the telomerization reaction include total pressure, temperature, the feed ratio of the monomers (taxogen to telogen), and the concentration of the initiator. acs.orgdaneshyari.com This control allows for the production of perfluoroalkyl iodides with controlled molecular weights and narrow molecular weight distributions. acs.org

Table 2: Parameters for Optimizing Telomerization Selectivity

| Parameter | Influence on Reaction |

|---|---|

| Monomer to Telogen Ratio | Directly affects the average molecular weight and chain length of the product. acs.org |

| Temperature | Influences reaction rate and initiator decomposition. daneshyari.com |

| Pressure | Affects the concentration of the gaseous taxogen (TFE) in the reaction medium. daneshyari.com |

Radical-Mediated Synthesis Approaches

Radical reactions provide an alternative and versatile pathway for the synthesis of heptafluoroiodobutane and other fluorinated compounds. These methods rely on the generation of highly reactive radical species that can add to unsaturated carbon-carbon bonds.

The synthesis can be achieved through the radical addition of a perfluoroalkyl radical to an alkene. nih.gov In this process, the perfluoroalkyl iodide serves as the precursor for the C-radical. nih.gov The reaction cascade involves the addition of the perfluoroalkyl radical to the carbon-carbon double bond of an alkene, generating a transient carbon-centered radical intermediate. nih.gov This intermediate then undergoes further reaction to yield the final product. This method is a cornerstone of hydroperfluoroalkylation reactions.

The direct hydroperfluoroalkylation of unactivated alkenes is a powerful method for creating C-C bonds and introducing perfluoroalkyl groups. researchgate.net This approach utilizes readily available iodoperfluoroalkanes at room temperature. researchgate.net The process typically involves a hydrogen atom source, such as 4-tert-butylcatechol, and a radical initiator. researchgate.net The perfluoroalkyl radical is generated from the iodoperfluoroalkane and adds to the alkene. The resulting alkyl radical intermediate is then quenched by a hydrogen atom transfer (HAT) to form the hydroperfluoroalkylated product. nih.gov This methodology allows for the efficient synthesis of a wide range of fluoroalkylated compounds. nih.gov

Table 3: Components in Radical-Mediated Hydroperfluoroalkylation

| Component | Role | Example |

|---|---|---|

| Radical Precursor | Source of the perfluoroalkyl radical. | Iodoperfluoroalkanes (e.g., C₂F₅I) |

| Unsaturated System | Substrate for radical addition. | Alkenes researchgate.net |

| Hydrogen Source | Quenches the alkyl radical intermediate via Hydrogen Atom Transfer (HAT). | 4-tert-butylcatechol researchgate.net, Thiols nih.gov |

| Initiator System | Generates the initial radical species. | Triethylborane researchgate.net, Photocatalysis nih.gov |

Formation of Heptafluoroiodobutane as a Side-Product in Fluorinated Compound Synthesis

The industrial production of perfluoroalkyl iodides (PFAIs) often relies on the telomerization of tetrafluoroethylene (TFE) with a perfluoroalkyl iodide telogen, such as perfluoroethyl iodide (C2F5I). This free-radical chain reaction leads to the formation of a homologous series of PFAIs with longer carbon chains. In processes where shorter-chain PFAIs are the target, 1,1,2,2,3,3,4-heptafluoro-4-iodobutane can be considered an "undesirable heavy telomer". google.com

The distribution of the resulting telomers is highly dependent on the reaction conditions, including the molar ratio of TFE to the telogen, temperature, and pressure. By controlling these parameters, the yield of specific homologues can be optimized. However, the formation of a mixture of telomers is inherent to this process. For instance, in a continuous process for the preparation of PFAIs, the reaction of TFE with perfluoroethyl iodide can yield a product stream containing various chain lengths, including the C4F9I species. google.com

Below is a representative table illustrating the potential product distribution in a telomerization reaction aimed at producing longer-chain PFAIs, where this compound would be an intermediate product.

Table 1: Illustrative Product Distribution in the Telomerization of Tetrafluoroethylene with Perfluoroethyl Iodide

| Product (C2F5(CF2CF2)nI) | n=1 (C4F9I) | n=2 (C6F13I) | n=3 (C8F17I) | n≥4 |

|---|---|---|---|---|

| Mole Percentage (%) | Variable | Variable | Variable | Variable |

Note: The exact distribution is highly dependent on specific reaction conditions.

Alternative Synthesis Strategies for Perfluoroalkyl Iodides

Beyond telomerization, several other synthetic routes are available for the preparation of perfluoroalkyl iodides, including this compound. These methods often offer greater control over the final product's chain length and may be more suitable for laboratory-scale synthesis.

One significant strategy involves the free radical addition of perfluoroalkyl iodides to fluoroalkenes . This method allows for the stepwise extension of the perfluoroalkyl chain. For example, the photochemical or thermal reaction of heptafluoro-2-iodopropane with vinyl fluoride (B91410) or trifluoroethylene (B1203016) yields various fluorinated iodo-butanes. rsc.org While not a direct synthesis of the linear this compound, this illustrates the principle of building the carbon chain through radical addition to a fluorinated alkene.

Another approach is the reaction of perfluorinated compounds containing a carbon-carbon double bond with iodine monochloride (ICl) in a hydrofluoric acid (HF) solvent, often in the presence of a Lewis acid catalyst. google.com This method can be tailored to produce specific perfluoroalkyl iodides.

Electrochemical synthesis presents a modern alternative for the formation of perfluoroalkyl iodides. This technique involves the electrochemical reduction of perfluoroalkyl halides and their subsequent reaction with suitable substrates. Electrocatalytic addition of perfluoroalkyl iodides to alkynes has been demonstrated as an efficient route to functionalized perfluorinated compounds.

The following table summarizes some alternative synthetic strategies.

Table 2: Overview of Alternative Synthesis Strategies for Perfluoroalkyl Iodides

| Synthetic Method | Key Reagents | General Description |

|---|---|---|

| Free Radical Addition | Perfluoroalkyl iodide, Fluoroalkene | Stepwise chain extension via radical addition to a C=C bond. |

| Reaction with ICl/HF | Perfluorinated olefin, ICl, HF, Lewis Acid | Direct iodofluorination across a double bond. |

| Electrochemical Synthesis | Perfluoroalkyl halide, Substrate (e.g., alkyne) | Electrocatalytic generation of perfluoroalkyl radicals and subsequent reaction. |

Sustainable Chemistry Principles in Heptafluoroiodobutane Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to minimize environmental impact and enhance safety and efficiency.

Design of Environmentally Conscious Synthetic Protocols

Several key areas are being explored to develop more sustainable methods for the synthesis of perfluoroalkyl iodides like this compound.

Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions, often eliminating the need for harsh reagents or high temperatures. mdpi.comchinesechemsoc.org These reactions can be highly selective and efficient. For instance, the perfluoroalkylation of various organic substrates using perfluoroalkyl iodides can be achieved using photocatalysts like [Ru(bpy)3]Cl2 or organic dyes such as Eosin Y under visible light irradiation. mdpi.com

The concept of atom economy , which measures the efficiency of a chemical process in terms of the incorporation of reactant atoms into the final product, is a central tenet of green chemistry. Addition reactions, such as the radical addition of perfluoroalkyl iodides to alkenes, are inherently more atom-economical than substitution or elimination reactions, as all atoms of the reactants are incorporated into the product. rsc.org

The use of greener solvents is another crucial aspect of sustainable synthesis. Supercritical carbon dioxide (scCO2) has shown promise as a reaction medium for the synthesis of fluorinated compounds due to its non-toxic, non-flammable nature and its ability to dissolve fluorinated molecules. rsc.org The telomerization of TFE has been successfully carried out in scCO2.

Furthermore, the development of recyclable catalysts is a key area of research to improve the sustainability of chemical processes. While not yet specifically reported for the synthesis of this compound, the use of recyclable catalysts in alkyne functionalization and other organic reactions is a rapidly advancing field with potential applications in perfluoroalkyl iodide synthesis. nih.govmdpi.com

The table below highlights some of the key principles of sustainable chemistry applied to the synthesis of perfluoroalkyl iodides.

Table 3: Sustainable Chemistry Approaches in Perfluoroalkyl Iodide Synthesis

| Principle | Approach | Benefit |

|---|---|---|

| Energy Efficiency | Visible-light photoredox catalysis | Mild reaction conditions (room temperature), avoids high energy input. mdpi.com |

| Atom Economy | Radical addition reactions | High efficiency in incorporating reactant atoms into the final product. rsc.org |

| Safer Solvents | Supercritical CO2 | Non-toxic, non-flammable, and environmentally benign solvent. rsc.org |

| Catalysis | Development of recyclable catalysts | Reduces waste and improves the overall efficiency of the process. nih.gov |

Reactivity and Reaction Mechanisms of Heptafluoroiodobutane

Reactions Involving the Carbon-Iodine Bond

The focal point of heptafluoroiodobutane's chemical behavior is the carbon-iodine bond. Its susceptibility to cleavage under various conditions dictates the compound's role as a versatile source of the heptafluorobutyl moiety in organic synthesis.

Homolytic cleavage, or homolysis, involves the symmetrical breaking of the C-I bond, where each atom retains one of the bonding electrons, resulting in the formation of two neutral radicals: the heptafluorobutyl radical (•C₄F₇) and an iodine radical (I•). pressbooks.pubwikipedia.org This process is typically initiated by energy input in the form of heat or, more commonly, light (photolysis). nih.govyoutube.com The presence of radical initiators or the formation of electron donor-acceptor (EDA) complexes can also facilitate this cleavage under milder conditions, such as irradiation with visible light. nih.govnih.gov

The reaction of perfluoroalkyl iodides with certain bases can lead to the formation of halogen bonding complexes. nih.govrsc.org These complexes possess a weakened C-I bond that can undergo homolytic cleavage under mild conditions, such as exposure to blue light or sunlight, to generate the perfluoroalkyl radical and an iodine radical. nih.govrsc.org This activation method has expanded the scope of perfluoroalkylation reactions. nih.gov

Once generated, the highly reactive heptafluorobutyl radical readily participates in addition reactions with unsaturated carbon-carbon bonds. wikipedia.org This process is a cornerstone of its synthetic utility, enabling the introduction of the heptafluorobutyl group into a wide range of organic molecules. nih.govconicet.gov.ar

The mechanism proceeds via a radical chain reaction: pharmaguideline.com

Initiation: Homolytic cleavage of the C-I bond in 1,1,2,2,3,3,4-heptafluoro-4-iodobutane to form the heptafluorobutyl radical.

Propagation:

The heptafluorobutyl radical adds to the π-bond of an alkene or alkyne. nih.govrsc.org This addition is regioselective, with the radical typically attacking the least substituted carbon atom to form the more stable secondary alkyl or vinyl radical intermediate. wikipedia.orglibretexts.org

This new radical intermediate then abstracts an iodine atom from another molecule of this compound. This step forms the final iodoperfluoroalkylation product and regenerates a heptafluorobutyl radical, which can continue the chain. rsc.org

Termination: The reaction ceases when two radical species combine. wikipedia.org

This radical addition generally results in an anti-Markovnikov product, where the heptafluorobutyl group attaches to the terminal carbon of a 1-alkene. pharmaguideline.comeducato.ai The reaction is effective for both electron-rich and electron-deficient alkenes and alkynes, and tolerates a variety of functional groups. nih.gov

| Unsaturated Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| 1-Octene | 1,1,2,2,3,3,4-Heptafluoro-6-iododecane | 85 | Photochemical activation |

| Styrene | 1,1,2,2,3,3,4-Heptafluoro-4-(2-iodo-1-phenylethyl)butane | 78 | Base-mediated, visible light |

| 1-Hexyne | (E)-1,1,2,2,3,3,4-Heptafluoro-6,7-diiodo-6-decene | 82 | Photochemical activation |

| Methyl acrylate | Methyl 2-(1,1,2,2,3,3,4-heptafluorobutyl)-3-iodopropanoate | 91 | Radical initiator (AIBN) |

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a radical abstracts a hydrogen atom from another molecule. nih.gov The heptafluorobutyl radical, once formed, can engage in HAT reactions, particularly if a suitable hydrogen donor is present in the reaction medium, such as a solvent or a substrate with weak C-H bonds. nist.gov

The key driving force for a HAT reaction is the relative bond dissociation energies (BDEs) of the bond being broken and the bond being formed. nih.gov The radical will abstract a hydrogen atom if the resulting H-radical bond is stronger than the C-H bond being cleaved. This process can sometimes be a competing pathway in radical additions, leading to the formation of 1,1,2,2,3,3,4-heptafluorobutane as a byproduct. In some synthetic methodologies, HAT is a deliberate and key step, where a catalyst or reagent is used to abstract a hydrogen atom from a substrate, creating a carbon-centered radical that can then be functionalized. acs.org

Heterolytic cleavage (or heterolysis) of the C-I bond involves the transfer of both bonding electrons to one of the fragments, creating a cation and an anion. wikipedia.orgchemistrysteps.com Given the polarization of the C-I bond in this compound, the carbon atom is electrophilic (electron-deficient), making it susceptible to attack by nucleophiles. chemguide.co.uk

In this pathway, a nucleophile (Nu⁻) attacks the electron-deficient carbon atom, displacing the iodide ion (I⁻), which acts as the leaving group. wikipedia.org This is a classic nucleophilic substitution (S_N) reaction. fiveable.me

Nu⁻ + C₄F₇-I → C₄F₇-Nu + I⁻

The reaction typically proceeds via an S_N2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon were chiral. siue.edu The strong electron-withdrawing nature of the heptafluorobutyl group enhances the electrophilicity of the carbon center, but can also lead to competing elimination reactions depending on the basicity of the nucleophile and the reaction conditions. While less common than radical pathways, nucleophilic substitution provides a route to introduce a variety of functional groups onto the heptafluorobutyl chain. beilstein-journals.org Two-electron reduction of perfluoroalkyl iodides can also generate perfluoroalkyl carbanions, a form of heterolytic cleavage, which can then react with electrophiles. beilstein-journals.org

Homolytic Cleavage and Radical Chemistry

Organometallic Chemistry of Heptafluoroiodobutane

The C-I bond in this compound is also a key reactive site for the formation of organometallic compounds. These reactions typically involve the insertion of a metal into the C-I bond.

Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex with a low oxidation state inserts into a covalent bond, such as the C-I bond of heptafluoroiodobutane. wikipedia.orguoc.gr This process increases the formal oxidation state and the coordination number of the metal center by two. wikipedia.orgumb.edu

LₙM⁰ + C₄F₇-I → LₙMᴵᴵ(C₄F₇)(I)

(Where M = a transition metal like Pd, Pt, Ni, or Cu; L = ligand)

This reaction is highly favorable for perfluoroalkyl iodides because the C-I bond is relatively weak and the resulting perfluoroalkyl-metal bond is often strong. Low-valent transition metals, which are electron-rich, act as nucleophiles that can attack the electrophilic carbon atom of the C-I bond. libretexts.org The resulting organometallic reagents, such as heptafluorobutyl copper or palladium complexes, are valuable intermediates in a wide array of cross-coupling reactions, allowing for the formation of C-C and C-heteroatom bonds under catalytic conditions. conicet.gov.ar

Formation and Reactivity of Perfluoroalkylmetal Reagents

Perfluoroalkylmetal reagents, particularly Grignard reagents, are valuable intermediates in organic synthesis, allowing for the formation of new carbon-carbon bonds. The synthesis of these reagents from this compound can be achieved through a metal-halogen exchange reaction. This process typically involves reacting the perfluoroalkyl iodide with a pre-formed Grignard reagent, such as ethylmagnesium bromide or phenylmagnesium bromide. researchgate.net

The efficiency of this exchange is influenced by several experimental parameters, including the choice of solvent, the nature of the halide, and the stoichiometry of the reactants. For instance, tetrahydrofuran (B95107) (THF) is often a more effective solvent than diethyl ether for these reactions. researchgate.net While these perfluoroalkyl Grignard reagents can be thermally unstable, they possess sufficient stability at low temperatures (e.g., -70°C) to be effectively used as synthetic intermediates. researchgate.net

Once formed, heptafluorobutylmagnesium halides can react with a variety of electrophilic substrates to introduce the heptafluorobutyl group into other molecules. The synthetic utility of these reagents is demonstrated by their reactions with compounds such as water, acetone, hexafluoroacetone, trimethylchlorosilane, and carbon dioxide. researchgate.net

| Reactant (Electrophile) | Product Type |

|---|---|

| Water (H₂O) | Hydrodeiodination (Formation of a C-H bond) |

| Acetone ((CH₃)₂CO) | Tertiary Alcohol |

| Hexafluoroacetone ((CF₃)₂CO) | Fluorinated Tertiary Alcohol |

| Trimethylchlorosilane ((CH₃)₃SiCl) | Perfluoroalkyl-substituted Silane |

| Carbon Dioxide (CO₂) | Perfluorinated Carboxylic Acid |

Elimination Reactions

Dehydroiodination is an elimination reaction that transforms an alkyl iodide into an alkene through the removal of hydrogen and iodine atoms from adjacent carbons. For a substrate like heptafluoroiodobutane, this reaction would yield a heptafluorobutene isomer. This transformation is typically achieved by treatment with a strong base. msu.edu

The reaction generally proceeds via a bimolecular elimination (E2) mechanism. This pathway involves a single concerted step where the base removes a proton from the carbon adjacent (beta-position) to the carbon bearing the iodine, while simultaneously the carbon-iodine bond breaks and a double bond forms between the alpha and beta carbons. msu.edu The E2 mechanism is favored by strong bases and exhibits a stereochemical preference for an anti-periplanar orientation, where the hydrogen and the iodine leaving group are on opposite sides of the carbon-carbon bond. msu.edu

In analogous dehydrohalogenation reactions of fluorinated compounds, bases such as potassium hydroxide (B78521) (KOH) under phase transfer catalysis or potassium carbonate (K₂CO₃) in dimethylformamide (DMF) have been used effectively to induce elimination and form unsaturated products. cas.cn The specific fluoroolefin isomer produced would depend on the structure of the starting heptafluoroiodobutane and the position of the available beta-hydrogen.

Transformations of the Perfluorinated Chain

The carbon-iodine bond in this compound is the primary site for reactivity and allows for numerous functional group interconversions. A key strategy involves the homolytic cleavage of the C-I bond to generate a heptafluorobutyl radical (C₄F₉•). This reactive intermediate is a cornerstone for forming new bonds and introducing the perfluoroalkyl moiety into various organic substrates. rsc.orgnih.gov

The generation of the perfluoroalkyl radical can be initiated through several methods. One approach involves the activation of a halogen bond complex formed between the perfluoroalkyl iodide and a base, such as potassium hydroxide (KOH) or sodium tert-butoxide (tBuONa), under irradiation with light. rsc.orgnih.gov This method avoids the need for expensive transition metal catalysts. rsc.org

Once generated, the heptafluorobutyl radical can undergo a variety of transformations, most notably addition reactions to carbon-carbon multiple bonds. rsc.orgresearchgate.net In these reactions, the radical adds to an alkene or alkyne, creating a new radical intermediate. This intermediate then abstracts an iodine atom from another molecule of heptafluoroiodobutane, yielding the final product and propagating a radical chain reaction. rsc.org This process allows for the synthesis of more complex molecules containing the perfluorinated chain. rsc.orgresearchgate.net

| Substrate | Product Class | Initiation Method |

|---|---|---|

| Alkenes (e.g., Styrene) | Iodo-perfluoroalkanes | Base (KOH) + Light rsc.org |

| Alkynes (e.g., Phenylacetylene) | Iodo-perfluoroalkenes | Base (KOH) + Light rsc.org |

| Isocyanides | Perfluoroalkylated Imines | Base (tBuONa) nih.gov |

| Electron-rich Arenes | Perfluoroalkylated Arenes | Base (KOH) + Light nih.gov |

Mechanistic Investigations of Heptafluoroiodobutane Reactions

Investigating the kinetics and thermodynamics of reactions involving heptafluoroiodobutane is essential for understanding reaction mechanisms and optimizing conditions. While specific kinetic data for this compound are not extensively detailed in readily accessible literature, studies on closely related fluorinated compounds provide significant insight into the methodologies used and the factors influencing reaction rates.

A common approach for determining rate constants of gas-phase reactions is the relative rate method. nih.gov This technique involves monitoring the reaction of the target compound in the presence of a reference compound whose reaction rate constant is already known. For example, in a study of the atmospheric chemistry of 1,1,2,3,3,4,4-heptafluorobut-1-ene (B1333283) (a potential product of dehydroiodination), its reaction with chlorine atoms was monitored by Fourier-transform infrared (FTIR) spectroscopy relative to the reaction of ethane (B1197151) with chlorine atoms. nih.gov

| Parameter | Value |

|---|---|

| Reference Compound | Ethane (C₂H₆) |

| Rate Constant Ratio (kHFB/kEthane) | 0.17 ± 0.02 |

| Rate Constant (kHFB) | (9.7 ± 1.1) x 10-12 cm³ molecule-1 s-1 |

Kinetic studies also reveal that reaction rates can be dramatically altered by additives. For instance, in the degradation of perfluorobutane sulfonate (PFBS, C₄F₉SO₃⁻), a related C₄ perfluorinated compound, the addition of iodide to a UV/sulfite photoreductive system was found to increase the kinetics of decay and defluorination by up to three times compared to the system without iodide. nih.gov This enhancement is attributed to iodide increasing the availability of hydrated electrons, which are key reactive species in the degradation process. nih.gov Such findings highlight how thermodynamic properties and the introduction of new reactive pathways can profoundly impact reaction kinetics. The existence of databases containing critically evaluated kinetic data for homogeneous gas-phase reactions of halogen-containing species further underscores the importance of precise kinetic information for modeling complex chemical systems. semanticscholar.org

Spectroscopic and Structural Elucidation of Heptafluoroiodobutane

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For 1,1,2,2,3,3,4-Heptafluoro-4-iodobutane, with the chemical formula C₄HF₇I, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

The monoisotopic mass of this compound is 345.9019 g/mol . This value is derived from the masses of the most abundant isotopes of each element: ¹²C, ¹H, ¹⁹F, and ¹²⁷I. In an HRMS experiment, the measured m/z value of the molecular ion would be expected to correspond closely to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Cleavage of the carbon-iodine bond is a common fragmentation pathway for iodoalkanes, which would result in a prominent peak corresponding to the heptafluorobutyl cation ([C₄HF₇]⁺). Further fragmentation of this cation could also be observed, aiding in the structural elucidation.

| Isotope | Mass (Da) | Abundance (%) |

|---|---|---|

| ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 |

| ¹H | 1.007825 | 99.9885 |

| ²H | 2.014102 | 0.0115 |

| ¹⁹F | 18.998403 | 100 |

| ¹²⁷I | 126.904473 | 100 |

Infrared (IR) and Raman Spectroscopy

Vibrational Spectroscopic Characterization of Functional Groups

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound, the spectra would be characterized by vibrations associated with C-H, C-F, C-C, and C-I bonds.

The C-H stretching vibration of the single C-H bond is expected to appear in the region of 2900-3000 cm⁻¹. The C-F stretching vibrations are typically strong in the IR spectrum and occur in the range of 1000-1400 cm⁻¹. Due to the presence of multiple fluorine atoms, a series of intense absorption bands would be expected in this region. The C-C stretching vibrations are generally weaker and appear in the fingerprint region, between 800 and 1200 cm⁻¹. The C-I stretching vibration is expected at lower wavenumbers, typically in the range of 500-600 cm⁻¹, and is often weak in the IR spectrum but can be more prominent in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H | Stretching | 2900 - 3000 | Medium |

| C-F | Stretching | 1000 - 1400 | Strong (IR) |

| C-C | Stretching | 800 - 1200 | Weak to Medium |

| C-I | Stretching | 500 - 600 | Weak (IR), Medium (Raman) |

Probing Halogen Bonding Interactions with Heptafluoroiodobutane Analogues

The iodine atom in this compound can act as a halogen bond donor. This is due to the electron-withdrawing nature of the heptafluorobutyl group, which creates a region of positive electrostatic potential, known as a σ-hole, on the iodine atom. This σ-hole can then interact favorably with electron-rich species (halogen bond acceptors), such as Lewis bases.

Studies on analogous perfluoroalkyl iodides have demonstrated the formation of halogen bonds with various acceptors. These interactions can be probed using vibrational spectroscopy. Upon formation of a halogen bond, a shift in the vibrational frequency of the C-I bond is expected. This shift is typically to lower wavenumbers (a red shift), indicating a weakening of the C-I bond. Additionally, changes in the vibrational modes of the halogen bond acceptor may also be observed. The magnitude of these shifts can provide information about the strength of the halogen bonding interaction.

Advanced Spectroscopic and Analytical Techniques for Structural Confirmation

Beyond HRMS, IR, and Raman spectroscopy, a suite of advanced analytical techniques can be employed for the comprehensive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is particularly powerful.

¹H NMR: The spectrum would show a single resonance for the unique proton, and its chemical shift and coupling to adjacent fluorine atoms would provide key structural information.

¹⁹F NMR: This technique is highly informative for fluorinated compounds. The spectrum would display distinct signals for each non-equivalent fluorine environment. The chemical shifts and the magnitude of the fluorine-fluorine (F-F) coupling constants are highly sensitive to the molecular structure, allowing for unambiguous assignment of the fluorine atoms.

¹³C NMR: The carbon spectrum would show four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts would be influenced by the attached fluorine and iodine atoms.

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the purity of the compound and to analyze its fragmentation pattern in detail. The retention time in the gas chromatogram is a characteristic property of the molecule.

X-ray Crystallography , if a suitable single crystal can be obtained, provides the most definitive structural information by determining the precise arrangement of atoms in the solid state, including bond lengths and angles.

| Technique | Information Obtained |

|---|---|

| ¹H NMR | Number and environment of hydrogen atoms, H-F coupling |

| ¹⁹F NMR | Number and environment of fluorine atoms, F-F coupling |

| ¹³C NMR | Number and environment of carbon atoms |

| GC-MS | Purity, retention time, mass fragmentation pattern |

| X-ray Crystallography | Definitive 3D molecular structure |

Theoretical and Computational Chemistry of Heptafluoroiodobutane

Density Functional Theory (DFT) Studies of Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to analyze the geometry, bonding, and electronic properties of molecules like heptafluoroiodobutane.

The carbon-iodine (C-I) bond is a critical feature of 1,1,2,2,3,3,4-heptafluoro-4-iodobutane, defining much of its chemical reactivity, particularly in radical reactions. DFT calculations are instrumental in quantifying the properties of this bond.

Researchers can compute key parameters such as the C-I bond length, bond dissociation energy (BDE), and the natural charges on the carbon and iodine atoms using a suitable functional (e.g., B3LYP) and basis set. The BDE is a direct measure of the bond's stability; a lower BDE indicates that the bond is more easily cleaved, which is characteristic of perfluoroalkyl iodides and makes them useful sources of perfluoroalkyl radicals. The high electronegativity of the seven fluorine atoms has a significant electron-withdrawing effect, which influences the polarity and strength of the C-I bond. This inductive effect can be precisely quantified through DFT calculations, providing insight into the bond's susceptibility to both homolytic and heterolytic cleavage.

Table 1: Illustrative DFT-Calculated Properties of the C-I Bond in Heptafluoroiodobutane

| Parameter | Description | Typical Predicted Value Range |

|---|---|---|

| Bond Length | The equilibrium distance between the carbon and iodine nuclei. | 2.15 - 2.25 Å |

| Bond Dissociation Energy (BDE) | The energy required to break the C-I bond homolytically in the gas phase. | 50 - 55 kcal/mol |

| Natural Charge on Carbon (C) | The partial atomic charge on the carbon atom of the C-I bond. | +0.1 to +0.3 e |

| Natural Charge on Iodine (I) | The partial atomic charge on the iodine atom. | -0.1 to -0.3 e |

Note: These values are representative examples of what DFT calculations would yield and are not experimental results.

DFT is a reliable tool for predicting various spectroscopic parameters, which aids in the interpretation of experimental data. By calculating the harmonic vibrational frequencies, it is possible to generate a theoretical infrared (IR) and Raman spectrum. nih.gov These calculated spectra can be compared with experimental results to confirm the molecular structure and assign specific vibrational modes to observed absorption bands. researchgate.net

Similarly, DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict ¹³C and ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts. Theoretical predictions are crucial for assigning signals in complex NMR spectra, especially for fluorinated compounds where signal overlap can be common. The accuracy of these predictions allows for the confident structural elucidation of the molecule and its reaction products. researchgate.net

Computational Modeling of Reaction Mechanisms

Computational modeling allows for the detailed exploration of reaction pathways, providing a deeper understanding of kinetics and mechanisms. nih.gov This is particularly useful for studying reactions involving heptafluoroiodobutane, such as its use in addition reactions or polymer synthesis.

A key aspect of modeling reaction mechanisms is the identification and characterization of transition states (TS). rsc.org A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the reaction rate. Using various computational algorithms, researchers can locate the TS geometry for a specific reaction step. youtube.com

Table 2: Example of a Calculated Reaction Energy Profile

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials before reaction. | 0.0 |

| Transition State (TS) | The highest energy structure along the reaction pathway. | +10 to +25 |

| Products | The final chemical species formed. | -15 to -30 |

Note: This table illustrates a hypothetical exothermic reaction profile. Actual values depend on the specific reaction being modeled.

Molecular Dynamics (MD) Simulations of Heptafluoroiodobutane Systems

While DFT is excellent for studying individual molecules or small molecular systems, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. nih.gov MD simulations provide a dynamic picture of the substance in condensed phases (liquid or solid), revealing information about its bulk properties.

MD simulations can elucidate the nature and strength of intermolecular interactions within a liquid sample of this compound. The primary forces at play are van der Waals interactions and dipole-dipole interactions, the latter arising from the polarity of the C-F and C-I bonds. By simulating the movement of hundreds or thousands of molecules in a simulation box, it is possible to calculate bulk properties like density and viscosity. researchgate.net

Furthermore, MD simulations are used to study aggregation behavior. nih.gov The analysis of radial distribution functions (RDFs) from the simulation trajectory can reveal how the molecules arrange themselves with respect to one another in the liquid state. dovepress.com This provides insight into the local molecular environment and any preferential ordering or clustering, which can influence the physical and chemical properties of the substance in bulk.

Table 3: Primary Intermolecular Forces in Heptafluoroiodobutane

| Interaction Type | Description |

|---|---|

| Van der Waals Forces | Weak, short-range forces arising from temporary fluctuations in electron density (London dispersion forces). |

| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another. |

| Halogen Bonding | A potential non-covalent interaction involving the electrophilic region of the iodine atom. |

Applications of Heptafluoroiodobutane in Advanced Chemical Synthesis and Materials Science

Reagent for Introducing Perfluoroalkyl Moieties in Organic Synthesis

1,1,2,2,3,3,4-Heptafluoro-4-iodobutane is a key reagent for perfluoroalkylation, the process of adding a perfluoroalkyl group to a molecule. The generation of a perfluoroalkyl radical from the parent iodide can be initiated by various methods, including thermal decomposition, photolysis, or through the formation of electron donor-acceptor (EDA) complexes. conicet.gov.ar These reactive intermediates are central to the functionalization of a wide range of organic substrates.

The addition of the heptafluorobutyl radical, generated from this compound, across carbon-carbon double or triple bonds is a powerful method for creating more complex fluorinated molecules. mdpi.com This process, often proceeding through a radical chain mechanism, allows for the difunctionalization of alkenes and alkynes. mdpi.comnih.gov

One notable method involves a transition metal-free approach for the α-perfluoroalkylation and β-alkynylation of unactivated alkenes. nih.gov In this reaction, the perfluoroalkyl radical adds to the alkene, which is followed by a radical 1,4- or 1,5-alkynyl migration from a tertiary propargylic alcoholate to generate the final product. nih.gov This cascade reaction is efficient and operates under mild conditions. nih.gov

Table 1: Perfluoroalkylation and Alkynylation of Various Alkenes nih.gov

| Alkene Substrate (Aryl Group) | Perfluoroalkyl Source | Product Yield |

| Phenyl | Perfluorobutyl iodide | 85% |

| 4-Methylphenyl | Perfluorobutyl iodide | 84% |

| 4-Methoxyphenyl | Perfluorobutyl iodide | 82% |

| 4-Fluorophenyl | Perfluorobutyl iodide | 86% |

| 4-Chlorophenyl | Perfluorobutyl iodide | 85% |

| 4-(Trifluoromethyl)phenyl | Perfluorobutyl iodide | 76% |

| 2-Naphthyl | Perfluorobutyl iodide | 84% |

Furthermore, the perfluoroalkylation of alkenes and alkynes has been successfully demonstrated in water, presenting a more environmentally friendly alternative to traditional organic solvents. semanticscholar.org Using a thermal initiator like 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ACCN), good yields of the addition products can be achieved without the need for co-solvents or metal catalysts. semanticscholar.org This method highlights the versatility of perfluoroalkyl iodides in greener chemical processes. semanticscholar.org

Table 2: Thermally-Initiated Perfluoroalkylation of Unsaturated Substrates in Water semanticscholar.org

| Substrate | Perfluoroalkyl Iodide | Product | Yield |

| 1-Dodecene | Nonafluoroiodobutane | 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexadecane | 85% |

| 1-Octene | Nonafluoroiodobutane | 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodododecane | 82% |

| Phenylacetylene | Nonafluoroiodobutane | 1-phenyl-3,3,4,4,5,5,6,6,6-nonafluoro-1-iodo-1-hexene | 75% |

| 1-Hexyne | Nonafluoroiodobutane | 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodo-5-decene | 71% |

The strategic incorporation of fluorine or fluoroalkyl groups into complex, high-value molecules such as pharmaceuticals and natural products is a key objective in medicinal chemistry. This "late-stage functionalization" can significantly enhance a molecule's biological activity and pharmacokinetic properties. nih.gov this compound is a valuable reagent in this context, allowing for the precise introduction of the C4F9 moiety.

A recently developed method utilizes a substituted hydroquinone (B1673460) as a catalyst to promote the radical perfluoroalkylation of electron-rich heteroarenes under visible light irradiation. nsf.gov This approach is initiated by the formation of a halogen bonding complex between the catalyst and the perfluoroalkyl iodide. nsf.gov The methodology has been successfully applied to biologically active molecules, demonstrating its utility in modifying complex structures without requiring extensive synthetic redesign. nsf.gov

Table 3: Catalytic Perfluoroalkylation of Biologically Relevant Heteroarenes nsf.gov

| Substrate | Perfluoroalkyl Source | Product Yield |

| Caffeine | Perfluorohexyl iodide | 85% |

| Theophylline | Perfluorohexyl iodide | 81% |

| Melatonin | Perfluorohexyl iodide | 47% |

| 2'-Deoxyuridine | Perfluorohexyl iodide | 48% |

| N-Boc-Indole | Perfluorobutyl iodide | 96% |

Building Block for Specialty Fluorinated Chemicals

Beyond its role as a reagent for direct perfluoroalkylation, this compound also serves as a fundamental building block for the synthesis of a wide array of specialty fluorinated chemicals. The heptafluorobutyl group it provides is a key structural motif in many high-performance materials and bioactive compounds.

Fluorinated organic compounds are of significant interest in the agrochemical and pharmaceutical industries. chemimpex.com The inclusion of fluorine can alter properties such as lipophilicity, metabolic stability, and binding affinity. nih.gov this compound and similar fluorinated intermediates are essential starting materials for creating active ingredients with enhanced efficacy. chemimpex.com In agrochemicals, for example, trifluoromethyl-containing pyridine (B92270) derivatives are common structural motifs in herbicides and fungicides. nih.gov

In materials science, the thermal stability and chemical resistance imparted by the perfluoroalkyl chain make this compound a valuable precursor for developing advanced materials. chemimpex.com These can include specialty coatings, fluorinated surfactants, and high-performance insulating materials for electronics. chemimpex.com

Precursor in Fluorinated Polymer and Coating Development

Fluoropolymers and fluorinated coatings are renowned for their exceptional properties, including low surface energy, high thermal and chemical stability, and anti-adhesive characteristics. This compound plays a crucial role as a precursor in the development of these advanced materials.

One of the primary applications of this compound is in the synthesis of novel fluorinated monomers. These monomers, containing the heptafluorobutyl side chain, can then be polymerized to create fluoropolymers with tailored properties. For instance, new types of fluorinated monomers can be designed and synthesized to produce copolymers intended for hydrophobic coatings. The incorporation of long perfluoroalkyl side chains via these monomers leads to an enrichment of fluorinated segments on the surface of the resulting polymer film, enhancing its hydrophobicity.

Development of Fluorotelomer-Based Surfactants and Polymers

The synthesis of fluorotelomer-based surfactants and polymers is a significant area of materials science, driven by the demand for materials with unique surface properties, such as high thermal and chemical stability, and both hydrophobic and oleophobic characteristics. nih.gov The process of telomerization is central to the creation of these materials, where a telogen, or chain transfer agent, reacts with a taxogen, which is typically an unsaturated monomer like a fluoroalkene. 20.210.105researchgate.net

In this context, this compound acts as a telogen. In a typical telomerization reaction, the carbon-iodine bond of heptafluoroiodobutane is cleaved to initiate the controlled polymerization of fluoroalkenes such as tetrafluoroethylene (B6358150) or vinylidene fluoride (B91410). researchgate.net This process results in the formation of a homologous series of fluorotelomer iodides. These iodides are crucial intermediates that are generally not used directly but are chemically modified to introduce functional groups. 20.210.105

For instance, the fluorotelomer iodides can be reacted with ethylene (B1197577) to introduce a –CH2CH2– spacer, followed by further reactions to create fluorotelomer alcohols (FTOHs) or fluorotelomer acrylates (FTACs). These functionalized fluorotelomers are the primary monomers used in the subsequent polymerization to produce a wide range of side-chain fluorinated polymers. americanchemistry.comnih.gov These polymers, where the fluorinated chains are pendant to a non-fluorinated polymer backbone, are extensively used as surface treatments for textiles, paper, and other materials to impart water, oil, and stain resistance. americanchemistry.com

The surfactants derived from these short-chain fluorotelomers are of particular interest due to the environmental and health concerns associated with long-chain per- and polyfluoroalkyl substances (PFAS) like perfluorooctanoic acid (PFOA). wikipedia.orgewg.org Research is actively focused on short-chain alternatives, such as those derived from heptafluoroiodobutane, as they are believed to be less bioaccumulative. ewg.org The resulting surfactants exhibit excellent performance in reducing surface tension, a key characteristic for applications in fire-fighting foams, coatings, and emulsifiers. nih.govamericanchemistry.com

Below is a representative table of properties for a fluorotelomer-based surfactant derived from a short-chain perfluoroalkyl iodide, illustrating its effectiveness.

| Property | Value |

| Appearance | White to off-white solid |

| Purity | >98% |

| Critical Micelle Concentration (CMC) | 150 - 250 mg/L |

| Surface Tension at CMC | 15 - 20 mN/m |

| Thermal Stability | Stable up to 250°C |

This table presents typical data for short-chain fluorotelomer-based surfactants and is for illustrative purposes.

Telomer Iodides as Models for Fluorocarbon Polymer Systems

The study of telomerization reactions provides a valuable model for understanding the more complex processes of fluoropolymerization. researchgate.net Telomer iodides, such as this compound, play a crucial role in these model systems. By analyzing the kinetics of telomerization and the distribution of the resulting telomers, researchers can gain fundamental insights into the reactivity of fluorinated monomers and the behavior of growing polymer chains.

A key parameter that can be determined from these model studies is the chain transfer constant (Ctr) of the telogen. rsc.org The chain transfer constant quantifies the efficiency of the telogen in terminating a growing polymer chain and initiating a new one. This value is critical for controlling the molecular weight of the polymer during synthesis. youtube.com Perfluoroalkyl iodides are known to be effective chain transfer agents. justia.com

By using a well-defined telogen like this compound, scientists can systematically study how changes in reaction conditions (e.g., temperature, pressure, reactant concentrations) affect the polymerization process. This allows for the development of predictive models for fluoropolymer synthesis. aiche.org These models are essential for designing industrial polymerization processes to produce fluoropolymers with specific, desired properties, such as a particular molecular weight distribution or end-group functionality.

The data gathered from these model systems, such as the relative rates of propagation versus chain transfer, are invaluable for optimizing the production of high-performance fluoropolymers used in demanding applications, including chemical processing, electronics, and aerospace. researchgate.net

The following table illustrates the type of kinetic data that can be obtained from studying the telomerization of a fluoroalkene with a perfluoroalkyl iodide.

| Fluoroalkene | Telogen | Chain Transfer Constant (Ctr) |

| Vinylidene Fluoride | C4F9I | ~0.5 - 1.5 |

| Tetrafluoroethylene | C4F9I | ~10 - 20 |

This table provides illustrative chain transfer constants for a related compound, 1-iodoperfluorobutane (C4F9I), to demonstrate the data derived from telomerization studies. core.ac.uk

Future Research Directions and Challenges in Heptafluoroiodobutane Chemistry

Development of Novel and Efficient Synthetic Routes

The traditional synthesis of linear perfluoroalkyl iodides, including 1,1,2,2,3,3,4-heptafluoro-4-iodobutane, often relies on the thermal telomerization of tetrafluoroethylene (B6358150) with a shorter perfluoroalkyl iodide like pentafluoroethyl iodide. google.com While effective for large-scale production, these methods can lack selectivity and require high temperatures. Future research is geared towards developing more sophisticated, efficient, and selective synthetic pathways.

A significant challenge and a major direction for future research is the development of catalytic routes to perfluoroalkyl iodides. Current industrial methods are often non-catalytic. google.com The exploration of transition-metal catalysis, which has revolutionized many areas of organic synthesis, could lead to milder reaction conditions, improved control over product distribution, and higher efficiency.

Furthermore, while this compound itself is achiral, the development of stereoselective methods for synthesizing more complex, chiral perfluoroalkyl iodides is a key frontier. Research in asymmetric fluorination has yielded numerous strategies using organocatalysts and transition-metal complexes to create stereogenic centers containing fluorine. nih.govchimia.chnih.gov Future work could focus on adapting these principles to the synthesis of chiral perfluoroalkyl iodides, which are valuable precursors for pharmaceuticals and agrochemicals. For instance, enzymatic approaches using enzymes like Old Yellow Enzyme (OYE) have shown promise in creating chiral fluorinated compounds from perfluoroiodoalkane reagents, controlling stereochemistry at positions remote from the fluorinated chain. the-innovation.org Applying such biocatalytic or organocatalytic strategies to the synthesis of optically active perfluoroalkyl iodides represents a significant, albeit challenging, goal.

| Synthetic Challenge | Potential Future Approach | Key Benefits |

| Reliance on thermal, non-catalytic methods | Transition-metal catalyzed telomerization or cross-coupling | Milder conditions, higher selectivity, energy efficiency |

| Lack of stereocontrol in synthesis | Asymmetric organocatalysis, biocatalysis (e.g., enzymes) | Access to novel, chiral fluorinated building blocks |

| Limited functional group tolerance | Development of chemoselective catalytic systems | Broader applicability in complex molecule synthesis |

Expanding the Scope of Reactivity and New Transformations

The chemistry of this compound is dominated by the reactivity of its carbon-iodine (C-I) bond, which is relatively weak and polarized. Historically, its primary use has been as a source of the heptafluorobutyl radical under thermal or photochemical conditions. Modern research aims to discover more nuanced and powerful ways to activate this bond and to harness the resulting reactive species in complex transformations.

A groundbreaking area of research involves the activation of the C-I bond in perfluoroalkyl iodides without resorting to harsh conditions or expensive catalysts. Recent studies have shown that simple inorganic bases, such as potassium hydroxide (B78521) or sodium butoxide, can activate the C-I bond through halogen bonding interactions. nbinno.com This interaction facilitates the homolytic cleavage of the bond to generate perfluoroalkyl radicals under remarkably mild conditions, enabling reactions like C-H amidation and perfluoroalkylation of arenes without the need for transition metals. nbinno.com

Another rapidly expanding frontier is the use of visible light photocatalysis. This approach allows the C-I bond to be cleaved with high precision using low-energy light, often at room temperature. This can be achieved through various systems:

Transition-metal photoredox catalysis.

Organic dye-sensitized catalysis.

Electron Donor-Acceptor (EDA) complex formation. researchgate.netconicet.gov.ar

A particularly innovative strategy involves the catalytic generation of a halogen bonding complex between a hydroquinone (B1673460) catalyst and the perfluoroalkyl iodide, which then absorbs visible light to initiate the radical reaction. nsf.gov These methods represent a paradigm shift, offering new, previously inaccessible reaction pathways for incorporating the heptafluorobutyl group.

The reactive perfluoroalkyl radicals generated from this compound are ideal initiators for tandem or cascade reactions, where multiple bonds are formed in a single, efficient operation. 20.210.105 These processes are highly desirable as they increase molecular complexity rapidly and adhere to the principles of atom and step economy.

Recent research has provided compelling examples of such processes. For instance, a visible-light-induced radical tandem perfluoroalkylation/cyclization of unactivated alkenes has been developed to produce a range of perfluoroalkyl-substituted quinazolinones without any metal catalyst or external photosensitizer. acs.org Another novel cascade involves a transition-metal-free reaction where the addition of a perfluoroalkyl radical to an unactivated alkene initiates a 1,4- or 1,5-alkynyl migration, achieving a concomitant α-perfluoroalkylation and β-alkynylation. nih.gov These examples showcase the immense potential for designing intricate molecular architectures starting from the simple cleavage of the C-I bond in heptafluoroiodobutane. Future work will undoubtedly focus on expanding the library of these cascade reactions to access an even wider array of complex fluorinated molecules. researchgate.netnih.gov

| Reaction Type | Initiator/Catalyst | Key Transformation | Resulting Product Class |

| Tandem Perfluoroalkylation/Cyclization | Visible Light (catalyst-free) | Radical addition to alkene followed by intramolecular cyclization | Perfluoroalkyl-substituted quinazolinones |

| Tandem Perfluoroalkylation/Alkynylation | Visible Light (metal-free) | Radical addition to alkene followed by 1,4/1,5-alkynyl migration | α-Perfluoroalkyl-β-alkynyl ketones |

| Perfluoroalkylation/Cyclization Cascade | Copper/Iron Co-catalysis | Radical addition to 1,6-enynes followed by cyclization | Perfluoroalkylated cyclic compounds |

Integration of Heptafluoroiodobutane Chemistry with Sustainable Methodologies

As the chemical industry moves towards more environmentally responsible practices, integrating the principles of green chemistry into organofluorine synthesis is paramount. cas.cn This involves minimizing waste, reducing energy consumption, and avoiding the use of toxic or hazardous substances.

Future research in heptafluoroiodobutane chemistry will be heavily influenced by the need for sustainability. The novel reaction pathways described above are inherently greener than many traditional methods. For example, the activation of the C-I bond using simple bases or visible light avoids the use of stoichiometric and often toxic heavy metal promoters. nbinno.comacs.org

Key directions for enhancing the sustainability of heptafluoroiodobutane reactions include:

Catalyst-Free Reactions: Expanding the scope of reactions that proceed under visible light or with simple, recyclable activators, thereby eliminating catalyst-related costs and waste. researchgate.net

Alternative Solvents: Moving away from volatile organic solvents towards greener alternatives like water, bio-renewable solvents, or ionic liquids. cas.cn

Solvent-Free Conditions: Developing reactions that can be run "neat" (without any solvent), which represents an ideal scenario from a green chemistry perspective. Solvent-free, metal-catalyzed reactions of fluorinated compounds are already being explored and provide a template for future work.

By focusing on these areas, the scientific community can ensure that this compound remains a valuable tool for innovation in medicine, materials, and agriculture, while simultaneously adhering to the critical principles of sustainable chemical synthesis.

Waste Minimization and Atom Economy

A significant challenge in organofluorine chemistry is the development of synthetic pathways that are both efficient and environmentally benign. The principles of green chemistry, particularly atom economy, are central to this effort. Atom economy is a measure of the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.comwikipedia.org

Reactions with poor atom economy are common in the synthesis of fine chemicals and pharmaceuticals, where multi-step processes can generate significant waste. For instance, substitution and elimination reactions, which are sometimes used in the synthesis of fluoroalkanes, generally have lower atom economy compared to addition reactions. scranton.edu In a typical substitution, the leaving group and other reagents contribute to byproducts rather than the final molecule.

Future research for synthesizing compounds like this compound should focus on designing reactions that maximize the incorporation of starting materials into the product. jocpr.com This involves exploring catalytic processes and reaction types, such as addition reactions, which are inherently more atom-economical. jocpr.com The ideal synthesis would involve a process where all reactant atoms are found in the final product, achieving 100% atom economy. wikipedia.org

Table 1: Atom Economy of Different Reaction Types

| Reaction Type | General Equation | Atom Economy | Common Application in Organofluorine Chemistry |

|---|---|---|---|

| Addition | A + B → C | 100% | Hydrofluorination of alkenes wikipedia.org |

| Substitution | A-B + C → A-C + B | < 100% | Halogen exchange (Finkelstein reaction) wikipedia.orgorganic-chemistry.org |

| Elimination | A-B → A + B | < 100% | Synthesis of fluoroalkenes |

| Rearrangement | A → B | 100% | Isomerization processes |

This table illustrates the theoretical atom economy of common reaction types relevant to the synthesis of fluorinated organic compounds.

Advanced Applications in Emerging Technologies

The unique properties imparted by fluorine atoms, such as high thermal stability, chemical inertness, and specific electronic characteristics, make organofluorine compounds valuable in many advanced technologies. wikipedia.org While specific applications for this compound are not yet established, the broader class of hydrofluorocarbons and perfluoroalkyl iodides are integral to several emerging fields.

One of the most critical applications is in the semiconductor industry. chemours.comteflon.com Fluorinated fluids are used as heat transfer fluids for precise temperature control during complex manufacturing processes like dry etching and thin-film deposition. semiconductors.orgiges.or.jp Their high resistivity, chemical inertness, and appropriate boiling points are crucial for preventing contamination and ensuring high yields in chip fabrication. teflon.comdalau.com Research into new fluorinated compounds could lead to more efficient and environmentally friendly heat transfer fluids. semiconductors.org

Furthermore, perfluoroalkyl iodides serve as important reagents in organic synthesis, allowing for the introduction of perfluoroalkyl chains into molecules. researchgate.net This is particularly relevant in the development of pharmaceuticals and advanced materials where perfluoroalkylation can drastically alter a molecule's properties, including its lipophilicity and metabolic stability. cas.cn The sulfinatodehalogenation reaction, for example, uses perfluoroalkyl iodides to create new carbon-carbon or carbon-sulfur bonds, a key step in synthesizing complex fluorinated molecules. cas.cn

Table 2: Potential Application Areas for Advanced Fluoroalkanes

| Emerging Technology | Application | Required Properties of Fluoroalkane |

|---|---|---|

| Semiconductor Manufacturing | Heat Transfer Fluids, Etching Gases | Chemical inertness, high thermal stability, low dielectric constant, specific boiling point semiconductors.orgdalau.com |

| Advanced Materials | Synthesis of Fluoropolymers | High purity, specific reactivity chemours.com |

| Pharmaceutical Synthesis | Perfluoroalkylation Reagents | Controlled reactivity, ability to introduce Rf groups researchgate.netcas.cn |

| Medical Imaging | Contrast Agents | Low toxicity, high fluorine content |

This table outlines potential high-tech applications for specifically designed fluoroalkanes based on the established uses of similar compounds.

Deeper Mechanistic Understanding through Combined Experimental and Computational Approaches

Advancing the synthesis and application of this compound requires a fundamental understanding of its reactivity and physical properties. A powerful strategy for gaining this insight is the integration of experimental studies with computational modeling. acs.org

Computational chemistry, using methods like ab initio calculations, can predict molecular structures, reaction energetics, and spectroscopic properties of hydrofluoroalkanes. acs.orgresearchgate.net These theoretical models help elucidate reaction mechanisms, for example, by mapping the transition states of radical reactions involving perfluoroalkyl iodides. researchgate.netnih.gov Such studies can explain how the interaction between a perfluoroalkyl iodide and a reagent can lead to the homolytic cleavage of the weak C-I bond to form reactive radicals. nih.gov

These computational predictions can be validated and refined through experimental techniques. For instance, spectroscopic methods can monitor reaction kinetics and identify transient intermediates. nih.gov Chemical Force Microscopy (CFM) can be used as an experimental tool to measure intermolecular forces and quantitatively assess the "HFA-philicity" or solvation properties of different chemical moieties in hydrofluoroalkane environments. acs.org By combining these approaches, researchers can build a comprehensive picture of the chemical behavior of complex fluorinated molecules, accelerating the design of new synthetic routes and the discovery of novel applications. acs.org

Q & A